5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one
Overview
Description
This compound, also known by its CID 59216447, is a complex organic molecule with the molecular formula C16H20BrN5O . It is used in various chemical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a central pyridin-2(1H)-one ring substituted with various functional groups including a bromo group, a methyl group, and an amino group linked to a pyridin-2-yl ring via a methylpiperazin-1-yl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 378.27 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through various chemical reactions, involving nucleophilic substitution and bromination processes. These synthesis methods are crucial in developing new chemical entities for various applications (Mishriky & Moustafa, 2013).
- It serves as a precursor for constructing polyheterocyclic ring systems, highlighting its potential in developing complex molecular structures for diverse applications, including pharmaceuticals and materials science (Abdel‐Latif et al., 2019).
Photophysical and Chemical Reactions
- Studies have shown that derivatives of this compound exhibit unique photoreactions, such as excited-state intramolecular proton transfer, which could be leveraged in photophysical and photochemical research (Vetokhina et al., 2012).
Biological and Pharmaceutical Research
- The compound and its derivatives have been evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
- Research has also explored its role as a potential inhibitor in biochemical processes like lipoxygenase inhibition, demonstrating its relevance in medicinal chemistry and drug discovery (Asghari et al., 2016).
Advanced Material Science
- The compound has been used in the synthesis of novel pyridine-based derivatives with applications in material science, such as in the development of liquid crystals and biological labeling agents (Ahmad et al., 2017).
- It contributes to the synthesis of zinc(II) phthalocyanine derivatives, which have potential uses in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production properties (Öncül et al., 2021).
Safety and Hazards
The safety data indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
5-bromo-1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-20-5-7-22(8-6-20)13-3-4-15(18-10-13)19-14-9-12(17)11-21(2)16(14)23/h3-4,9-11H,5-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBIYNVCOPUMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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